2,2,2-Trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluoro and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro-hydroxyphenyl groups can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: Similar structure but lacks the additional fluoro group.
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone: Similar structure with a hydroxy group in a different position.
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone is unique due to the presence of both trifluoromethyl and fluoro-hydroxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-3-4(13)1-2-5(6)7(14)8(10,11)12/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYKWTYQYAQKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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